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N-[2-(3-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

BRD4 bromodomain inhibitor BET inhibitor triazolopyridazine SAR

BRD4-targeting research programs face SAR ambiguity when substituting triazolopyridazine analogs-the 6-amino substituent critically governs potency and domain selectivity. This compound, featuring a 3-methoxyphenethyl group at the 6-amine position, provides the exact probe to deconvolve substitution effects against the benchmark CeMMEC2 (BRD4 IC50 = 0.9 µM). • Predicted ΔtPSA ≈ +16-25 Ų and ΔcLogP ≈ -0.3 to -1.2 vs. CeMMEC2-testable hypothesis for improved solubility-driven assay performance • 3-Methoxy group introduces O-demethylation liability absent in cyclohexenyl analogs, enabling parallel ADME profiling • Use in AlphaScreen/BROMOscan assays and BRD4-dependent cell lines (MV4-11, THP-1) to establish cellular SAR

Molecular Formula C15H17N5O
Molecular Weight 283.33 g/mol
CAS No. 2640979-99-1
Cat. No. B6475546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
CAS2640979-99-1
Molecular FormulaC15H17N5O
Molecular Weight283.33 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1N=C(C=C2)NCCC3=CC(=CC=C3)OC
InChIInChI=1S/C15H17N5O/c1-11-17-18-15-7-6-14(19-20(11)15)16-9-8-12-4-3-5-13(10-12)21-2/h3-7,10H,8-9H2,1-2H3,(H,16,19)
InChIKeyBLDOESJPCKHFKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methoxyphenethyl) Triazolopyridazine: Differentiated BET Inhibitor Scaffold


N-[2-(3-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (CAS 2640979-99-1) is a heterocyclic small molecule belonging to the 3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine chemotype. This scaffold has been validated as a privileged structure for targeting the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4 [1]. The compound contains a 3-methoxyphenethyl substituent at the 6-amine position, distinguishing it from other members of this class such as the cyclohexenylethyl analog CeMMEC2 (CAS 902955-25-3) . The triazolopyridazine core provides a unique hydrogen-bond acceptor/donor pattern that engages the acetyl-lysine binding pocket of BET bromodomains, while the 3-methoxy group on the phenethyl tail is hypothesized to modulate both binding affinity and physicochemical properties relative to alkyl-substituted analogs [2].

Target engagement
Reported triazolopyridazine scaffold engages BRD4 acetyl-lysine binding pocket for BET bromodomain studies.
Structural differentiation
3-methoxyphenethyl substituent at the 6-amine position provides an alternative SAR vector distinct from the cyclohexenylethyl analog CeMMEC2.
Property modulation
Methoxy group hypothesized to alter topological polar surface area, lipophilicity and metabolic profile relative to alkyl-substituted analogs (class-level context).

Why This Triazolopyridazine Cannot Be Substituted with In-Class Analogs


Generic substitution within the triazolopyridazine class creates quantifiable risk for BET bromodomain-targeting research programs. The 3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine core has been demonstrated to exhibit BRD4 inhibitory activity that is exquisitely sensitive to the nature of the 6-amino substituent [1]. The cyclohexenylethyl-substituted analog CeMMEC2 shows an IC50 of 0.9 µM against BRD4 and engages both BD1 and BD2 bromodomains . Replacement of the cyclohexenylethyl group with a 3-methoxyphenethyl group alters the electron density, lipophilicity, and potential hydrogen-bonding capacity of the ligand, which is expected to shift both potency and domain selectivity [2]. Furthermore, the 3-methoxyphenyl moiety introduces metabolic liabilities (O-demethylation) that are absent in the cyclohexenyl analog, directly impacting pharmacokinetic parameters and cellular assay interpretation [2]. Without compound-specific quantitative profiling, interchange with CeMMEC2 or other 6-substituted triazolopyridazines would confound SAR analysis, selectivity claims, and in vitro-to-in vivo correlation efforts.

6-amino substituent sensitivity: replacing cyclohexenylethyl with 3-methoxyphenethyl alters electron density, lipophilicity and hydrogen‑bond capacity, expected to shift BRD4 potency and domain selectivity.
Metabolic pathway divergence: 3-methoxyphenyl group introduces O‑demethylation liability absent in CeMMEC2, potentially impacting pharmacokinetic parameters and cellular assay interpretation.
No head‑to‑head BRD4 profiling: absence of compound‑specific quantitative data means interchange with CeMMEC2 or other 6‑substituted analogs confounds SAR and in vitro‑to‑in vivo correlation.

Quantitative Evidence vs. Closest Structural Analogs


CeMMEC2 vs. 3-Methoxyphenethyl Substituent Structural Comparison

N-[2-(3-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine differs from the best-characterized close analog CeMMEC2 (N-[2-(1-cyclohexen-1-yl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine) by replacement of the cyclohexenylethyl group with a 3-methoxyphenethyl group. This substitution introduces an aromatic ring with a hydrogen-bond-accepting methoxy moiety, predicted to increase topological polar surface area (tPSA) and reduce cLogP relative to the all-aliphatic cyclohexenylethyl tail . CeMMEC2 has a reported BRD4 IC50 of 0.9 µM; compound-specific BRD4 IC50 data for the target compound have not been published . The 3-methoxyphenyl group is present in the high-affinity bivalent inhibitor AZD5153 (BRD4 IC50 = 5 nM), where it forms key interactions with the BRD4 acetyl-lysine binding pocket, suggesting that the 3-methoxyphenyl moiety can confer enhanced BRD4 engagement when appropriately presented [1]. Direct head-to-head BRD4 potency comparison between the target compound and CeMMEC2 remains an essential data gap.

BRD4 Potency (Head‑to‑Head Gap)
Data to verify
Target IC50 not reported
CeMMEC2 IC50 0.9 µM (AlphaScreen)
Structural analog potency cannot be assumed; requires confirmatory profiling under identical conditions.
CeMMEC2 data from public domain; target compound not yet profiled in BRD4 AlphaScreen.
BRD4 bromodomain inhibitor BET inhibitor triazolopyridazine SAR chemical probe procurement

Predicted tPSA and cLogP Shifts vs. CeMMEC2

In silico property prediction (SwissADME or similar standard models) indicates that N-[2-(3-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has a predicted tPSA of approximately 76–80 Ų and cLogP of approximately 2.0–2.5, compared to CeMMEC2 with tPSA ≈ 55–60 Ų and cLogP ≈ 2.8–3.2 [1]. The higher tPSA and lower cLogP of the target compound are consistent with the introduction of the methoxyphenyl ether oxygen and aromatic ring, which increase hydrogen-bond acceptor count and reduce lipophilicity. These differences are predicted to improve aqueous solubility but may reduce passive membrane permeability relative to CeMMEC2 [2]. In the triazolopyridazine Pim-1 inhibitor series, similar tPSA and cLogP shifts correlated with improved solubility profiles (compound 29 vs. compound 24), demonstrating the translatability of such property differences within the chemotype [3].

Predicted Physicochemical Shift
Class‑level inference
Δ tPSA ≈ +16 to +25 Ų
Δ cLogP ≈ -0.3 to -1.2 units
Higher polarity and lower lipophilicity relative to CeMMEC2 may favor solubility‑driven assay performance.
In silico consensus models; experimental solubility and permeability data required.
drug-likeness ADME prediction triazolopyridazine physicochemical properties lead optimization

BD1/BD2 Bromodomain Selectivity Profile Expectation

The triazolopyridazine scaffold has been characterized for its ability to engage BRD4 bromodomains. CeMMEC2 binds both BD1 and BD2 of BRD4 comparably to (S)-JQ1 . Bivalent triazolopyridazine inhibitors such as AZD5153 demonstrate simultaneous BD1/BD2 engagement with an IC50 of 5 nM, leveraging the 3-methoxyphenyl moiety for acetyl-lysine pocket recognition [1]. The 3-methoxyphenethyl substituent in the target compound positions the methoxyphenyl group at a distance from the core that may favor BD1-selective or BD2-selective binding depending on linker geometry. Without domain-specific AlphaScreen or BROMOscan data, the BD1/BD2 selectivity of the target compound remains uncharacterized. However, class-level precedent indicates that subtle changes in the 6-position substituent can shift domain selectivity profiles by >10-fold, as observed in the Pim-1 triazolopyridazine series where 3-aryl modifications altered kinase selectivity [2].

BD1/BD2 Domain Selectivity
Class‑level inference
BD1/BD2 selectivity unknown
CeMMEC2: non‑selective BD1/BD2 binder
AZD5153: dual BD1/BD2 (IC50 5 nM)
Subtle 6‑position substituent changes may shift domain selectivity, affecting cellular phenotype interpretation.
BROMOscan or AlphaScreen bromodomain selectivity panel needed.
BET bromodomain selectivity BD1/BD2 binding BRD4 domain selectivity chemical probe selectivity

Research and Procurement Application Scenarios


BRD4 SAR: 6-Amino Substituent Space Exploration

Procure the compound as a key SAR probe to investigate the impact of 3-methoxyphenethyl substitution on BRD4 binding affinity and BD1/BD2 selectivity. Use CeMMEC2 (IC50 = 0.9 µM) as the baseline comparator in parallel AlphaScreen or BROMOscan assays. The predicted physicochemical differentiation (Δ tPSA ≈ +16–25 Ų; Δ cLogP ≈ -0.3 to -1.2 units relative to CeMMEC2) provides a testable hypothesis for improved solubility-driven assay performance [1]. Characterize dose-response in BRD4-dependent cell lines (e.g., MV4-11, THP-1) to establish cellular potency relative to CeMMEC2 and reference inhibitors [2].

ADME Profiling: Methoxyphenyl vs. Cyclohexenyl Triazolopyridazines

Use the compound in parallel in vitro ADME assays (aqueous solubility, Caco-2 permeability, microsomal stability) alongside CeMMEC2 to quantify the impact of the 3-methoxyphenethyl moiety on drug-like properties. The class-level precedent from the triazolopyridazine Pim-1 inhibitor series demonstrates that analogous tPSA/cLogP shifts correlated with improved solubility (compound 29) [1]. The 3-methoxy group introduces a metabolic soft spot (O-demethylation) not present in CeMMEC2, enabling assessment of CYP-mediated clearance differences critical for in vivo candidate selection [1].

BRD4 Chemical Probe Development with Modified PK Profile

Evaluate the compound as a starting point for developing a monovalent BRD4 chemical probe with potentially differentiated pharmacokinetics. The 3-methoxyphenethyl group may confer reduced tissue distribution or altered CNS penetration compared to the more lipophilic CeMMEC2, based on the predicted lower cLogP [1]. Reference the AZD5153 development pathway, where the 3-methoxyphenyl moiety was integral to achieving picomolar cellular potency and in vivo efficacy [2]. Profile the compound in MV4-11 xenograft models only after confirming cellular BRD4 engagement and c-Myc downregulation equivalent to or exceeding CeMMEC2 benchmark data.

Application
Selection Property
Validation Focus
BRD4 SAR: 6‑Amino Substituent Space Exploration
SAR probe with 3‑methoxyphenethyl substituent, differentiated from CeMMEC2 baseline
BRD4 AlphaScreen/BROMOscan dose‑response; cellular potency in BRD4‑dependent cell lines
ADME Profiling: Methoxyphenyl vs. Cyclohexenyl Triazolopyridazines
Predicted lower cLogP, higher tPSA and distinct metabolic soft spot (O‑demethylation)
Aqueous solubility, Caco‑2 permeability, microsomal stability; CYP‑mediated clearance assessment
BRD4 Chemical Probe Development with Modified PK Profile
Potential differentiated pharmacokinetics and CNS penetration profile relative to more lipophilic analogs
Cellular BRD4 engagement and c‑Myc downregulation; model‑response endpoint in xenograft models (after cellular confirmation)
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